2-[2-(4-Methylphenyl)ethoxy]ethanethiol
Description
2-[2-(4-Methylphenyl)ethoxy]ethanethiol is an organosulfur compound featuring a thiol (-SH) group connected via two ethoxy (-OCH₂CH₂-) linkages to a 4-methylphenyl aromatic substituent. The molecular formula is C₁₁H₁₆O₂S, with a calculated molecular weight of 212.31 g/mol. However, direct experimental data on its synthesis, physical properties, or applications are absent in the provided evidence. Its behavior can be inferred from structurally analogous thiols with varying substituents .
Properties
CAS No. |
1263047-55-7 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 |
IUPAC Name |
2-[2-(4-methylphenyl)ethoxy]ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-10-2-4-11(5-3-10)6-7-12-8-9-13/h2-5,13H,6-9H2,1H3 |
InChI Key |
OYUCIJZEQFTZSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCOCCS |
Canonical SMILES |
CC1=CC=C(C=C1)CCOCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[2-(4-Methylphenyl)ethoxy]ethanethiol and related ethanethiol derivatives:
Key Comparative Insights:
- Lipophilicity: The 4-methylphenyl group in the target compound increases hydrophobicity compared to methoxyethoxy or PEG-substituted analogs, making it suitable for nonpolar environments .
- Reactivity : Unlike the azido- or propargyl-functionalized derivatives, the target compound lacks groups for click chemistry but retains thiol reactivity for disulfide bonding or metal coordination .
- Solubility : PEGylated analogs (e.g., Propargyl-PEG6-SH) exhibit superior water solubility, whereas the target compound’s aromatic group may limit aqueous compatibility .
- Applications : The azido and propargyl derivatives are preferred for bioconjugation, while dithiols (e.g., 3,6-Dioxa-1,8-octanedithiol) are used in crosslinking polymers .
Research Findings and Limitations
- Thiol Reactivity: The terminal -SH group can form disulfide bonds or bind to metal surfaces (e.g., gold nanoparticles), a property shared with Propargyl-PEG6-SH and 3,6-Dioxa-1,8-octanedithiol .
- Aromatic Interactions : The 4-methylphenyl group may facilitate π-π stacking in materials science applications, analogous to phenyl-containing surfactants or ligands .
- Synthetic Challenges : Introducing aromatic substituents to ethanethiols may require protective strategies to prevent oxidation of the thiol group during synthesis .
Limitations:
- No experimental data (e.g., melting point, solubility, stability) for the target compound are provided in the evidence.
- Applications are hypothesized based on structural analogs rather than direct evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
